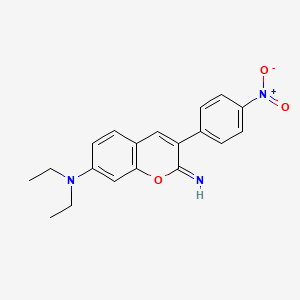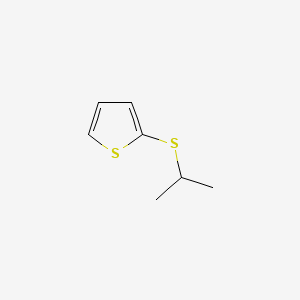
2-(Isopropylthio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylthio)thiophene is an organic compound with the molecular formula C₇H₁₀S₂. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of an isopropylthio group attached to the second position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with isopropylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the thiophene ring acting as a nucleophile and the isopropylthiol as an electrophile .
Another method involves the use of isopropylthiol and a thiophene derivative, such as 2-bromothiophene, in a substitution reaction. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylthio)thiophene undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Isopropylthiophene.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
2-(Isopropylthio)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play roles in inflammation . The presence of functional groups, such as the isopropylthio group, can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
2-(Isopropylthio)thiophene can be compared with other thiophene derivatives, such as:
2-Isopropylthiophene: Lacks the sulfur atom in the isopropyl group, resulting in different chemical reactivity and physical properties.
2-(Methylthio)thiophene: Contains a methylthio group instead of an isopropylthio group, leading to variations in steric and electronic effects.
2-(Ethylthio)thiophene: Similar to this compound but with an ethylthio group, affecting its solubility and reactivity.
Properties
CAS No. |
50878-65-4 |
|---|---|
Molecular Formula |
C7H10S2 |
Molecular Weight |
158.3 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylthiophene |
InChI |
InChI=1S/C7H10S2/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3 |
InChI Key |
INLCSHFGQRKEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


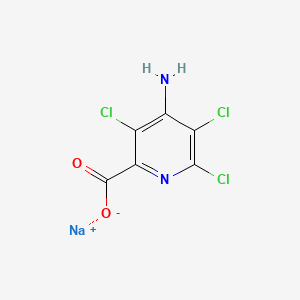
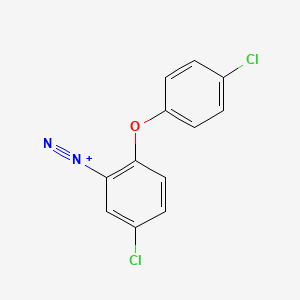
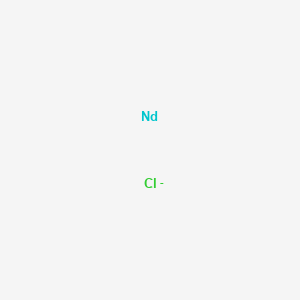
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
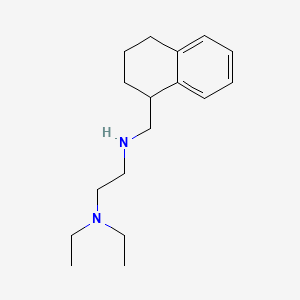
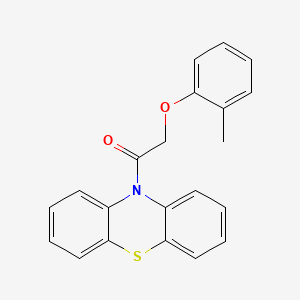
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)
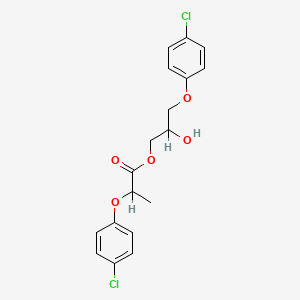

![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
